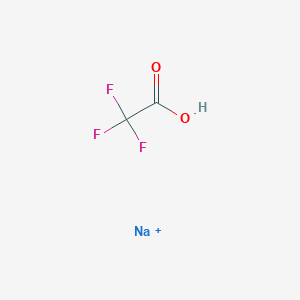

Sodium trifluoroacetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

Sodium trifluoroacetate is a chemical compound with the formula CF₃CO₂Na. It is the sodium salt of trifluoroacetic acid and appears as a white crystalline powder. This compound is known for its high solubility in water and various organic solvents, making it a versatile reagent in chemical synthesis .

準備方法

Synthetic Routes and Reaction Conditions: One common method for preparing sodium trifluoroacetate involves dissolving an equivalent amount of sodium carbonate in a 50% aqueous solution of trifluoroacetic acid. The solution is then filtered and evaporated under vacuum to avoid decomposition. The resulting solid is dried under vacuum at 100°C .

Industrial Production Methods: Industrial production of this compound typically follows similar procedures but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The use of vacuum evaporation and drying is crucial to prevent the decomposition of the compound during production .

化学反応の分析

Types of Reactions: Sodium trifluoroacetate is primarily used as a trifluoromethylating agent. It undergoes various types of reactions, including:

Nucleophilic Trifluoromethylation:

Difluorocarbene Precursor: this compound can act as a precursor for difluorocarbene, which is used in gem-difluorocyclopropanation of alkenes.

Oxidative Trifluoromethylthiolation:

Common Reagents and Conditions:

Copper(I) Halide Catalysts: Used in nucleophilic trifluoromethylation reactions.

Azobisisobutyronitrile (AIBN): Used as a catalyst in difluorocarbene precursor reactions.

Elemental Sulfur: Used in oxidative trifluoromethylthiolation reactions.

Major Products:

Trifluoromethylated Compounds: Products of nucleophilic trifluoromethylation.

Difluorocyclopropanes: Products of gem-difluorocyclopropanation.

Trifluoromethylthio-substituted Aromatic Compounds: Products of oxidative trifluoromethylthiolation.

科学的研究の応用

Sodium trifluoroacetate has a wide range of applications in scientific research:

作用機序

The primary mechanism of action of sodium trifluoroacetate involves its role as a trifluoromethylating agent. The trifluoromethyl group (CF₃) is introduced into target molecules through nucleophilic substitution reactions. The electron-withdrawing effect of the trifluoromethyl group significantly alters the chemical properties of the target molecule, enhancing its stability and reactivity .

類似化合物との比較

Sodium Trichloroacetate: Similar in structure but contains chlorine atoms instead of fluorine.

Lithium Trifluoroacetate: Similar in function but uses lithium as the cation.

Potassium Trifluoroacetate: Similar in function but uses potassium as the cation.

Uniqueness: Sodium trifluoroacetate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as high electronegativity and stability. This makes it particularly useful in reactions requiring strong electron-withdrawing groups .

生物活性

Sodium trifluoroacetate (NaTFA) is a fluorinated compound that has garnered attention in both biological and environmental research due to its unique properties and effects. This article provides a comprehensive overview of the biological activity of this compound, including its toxicity, mutagenicity, metabolic effects, and implications for aquatic ecosystems.

This compound is the sodium salt of trifluoroacetic acid (TFA), with the chemical formula CF3COONa. It is commonly used in organic synthesis and as a reagent in various chemical reactions.

Toxicity Studies

Aquatic Toxicity

this compound has been subjected to numerous toxicity tests on aquatic organisms. A significant study found that NaTFA did not exhibit acute toxicity to water fleas (Daphnia magna) and zebra fish (Danio rerio) at concentrations up to 1,200 mg/L. However, chronic exposure studies revealed a no-observed-effect concentration (NOEC) of 0.12 mg/L for the green algae Selenastrum capricornutum, indicating potential algal toxicity under certain conditions .

Table 1: Toxicity Summary of this compound

| Organism | Test Type | Concentration (mg/L) | Observations |

|---|---|---|---|

| Daphnia magna | Acute Toxicity | 1200 | No observed effects |

| Danio rerio | Acute Toxicity | 1200 | No observed effects |

| Selenastrum capricornutum | Chronic Exposure | 0.12 | NOEC determined |

| Lemna gibba | Duckweed Study | 300 | NOEC determined |

Mutagenicity

This compound has been evaluated for mutagenic potential using the Ames test with Salmonella typhimurium strains TA98 and TA100. Results consistently indicated that NaTFA is not mutagenic at concentrations up to 35.7 mg/mL, suggesting that it does not pose a significant genetic risk under the tested conditions .

Metabolic Effects

Research indicates that this compound influences metabolic pathways in liver tissues. In studies involving isolated perfused rat livers, NaTFA administration resulted in increased turnover of lactate and pyruvate, which is atypical for fluorinated compounds that generally inhibit metabolic processes .

Table 2: Enzyme Activity Changes in Liver Following NaTFA Treatment

| Enzyme | Activity Change (%) |

|---|---|

| Pyruvate Kinase | -42 |

| Phosphoglycerate Kinase | -10 |

| Glycerol-Phosphate Dehydrogenase | -4 |

| Malic Enzyme | +4 |

| NADPH-Oxidase | +7 |

Case Studies

- Rosenberg and Wahlstrom (1971) : In this study, mice were administered varying doses of this compound. Histological examination revealed no significant necrosis in vital organs, although some liver changes such as cloudy swelling were noted at higher doses .

- Stier et al. (1972) : This research highlighted the unusual metabolic activation of lactate and pyruvate following NaTFA infusion into isolated rat livers, suggesting a unique interaction with metabolic pathways .

- Hanson et al. (2002) : Investigated the impact of TFA mixtures on aquatic macrophytes, concluding that while initial pigment concentration changes were observed, long-term effects were negligible at environmentally relevant concentrations .

特性

CAS番号 |

2923-18-4 |

|---|---|

分子式 |

C2HF3NaO2 |

分子量 |

137.01 g/mol |

IUPAC名 |

sodium;2,2,2-trifluoroacetate |

InChI |

InChI=1S/C2HF3O2.Na/c3-2(4,5)1(6)7;/h(H,6,7); |

InChIキー |

UKXIHEBXRGRYQF-UHFFFAOYSA-N |

SMILES |

C(=O)(C(F)(F)F)[O-].[Na+] |

異性体SMILES |

C(=O)(C(F)(F)F)[O-].[Na+] |

正規SMILES |

C(=O)(C(F)(F)F)O.[Na] |

Key on ui other cas no. |

2923-18-4 |

ピクトグラム |

Acute Toxic; Irritant; Environmental Hazard |

同義語 |

Sodium trifluoroacetate |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。